1-(3,4-Dichlorophenyl)-2-methoxyethanone
Description
1-(3,4-Dichlorophenyl)-2-methoxyethanone is a substituted acetophenone derivative characterized by a dichlorinated aromatic ring (3,4-dichlorophenyl) and a methoxy group attached to the ethanone moiety. Its molecular formula is C₉H₇Cl₂O₂, with a molecular weight of 223.06 g/mol. The compound is listed in commercial catalogs with 95% purity (CAS: 917749-45-2) . Structurally, the 3,4-dichloro substitution on the phenyl ring confers strong electron-withdrawing effects, which influence its reactivity and physical properties, such as solubility and melting point. This compound is of interest in synthetic organic chemistry, particularly in the development of pharmacologically active molecules or intermediates for heterocyclic systems .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-methoxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABCHFMJRKWQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Dichlorophenyl)-2-methoxyethanone can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorobenzaldehyde with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as purification through recrystallization or distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-2-methoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2-methoxyethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-methoxyethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of 1-(3,4-Dichlorophenyl)-2-methoxyethanone, emphasizing differences in substituents, physicochemical properties, and applications:
Substituent Effects on Reactivity and Solubility
- Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-dichloro substituents in the target compound reduce electron density at the ketone group, increasing electrophilicity compared to analogs with methoxy or hydroxyl groups (e.g., 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone) .
- Hydrophobicity: Dichlorinated derivatives exhibit lower water solubility than hydroxyl-containing analogs. For instance, 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone (CAS 99-40-1) is more polar due to two hydroxyl groups, facilitating solubility in aqueous media .
- Synthetic Utility: Amino-substituted analogs (e.g., 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone) serve as intermediates for pharmaceuticals, whereas dichlorinated variants are often used in agrochemical synthesis .
Crystallographic and Stability Data
Single-crystal X-ray studies of structurally related compounds, such as 1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone, reveal that chloro and methoxy substituents influence molecular packing and stability.
Biological Activity
1-(3,4-Dichlorophenyl)-2-methoxyethanone, commonly referred to as a dichlorophenyl derivative, is a compound characterized by its unique chemical structure and potential biological activities. This compound has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry, due to its interactions with biological systems.
Chemical Structure
The molecular formula for this compound is C10H10Cl2O2. Its structure includes a dichlorophenyl group attached to a methoxyethanone moiety, which contributes to its reactivity and biological activity.
This compound exhibits several mechanisms of action that contribute to its biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered biochemical processes.
- Receptor Binding : It may interact with various receptors in the body, influencing signaling pathways that affect cellular functions.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
Case Studies
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL .
- Cancer Cell Line Study : In a controlled experiment using human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as confirmed by flow cytometry analysis .
Biological Activity Summary Table
Pharmacological Profile Table
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C10H10Cl2O2 |
| Molecular Weight | 233.09 g/mol |
| Solubility | Soluble in organic solvents |
| Toxicity | Limited data; further studies required |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
